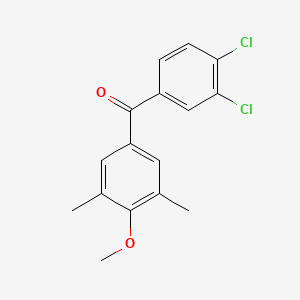

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWFXQVZDYRUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374171 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-86-7 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Benzophenones for Drug Development

Senior Application Scientist Note: The specific compound, 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, is not readily found in major chemical databases, suggesting it may be a novel or less-characterized molecule. Therefore, this guide will focus on a closely related and well-documented analogue, 3,4-Dichloro-4'-methoxybenzophenone , to provide a robust and transferable technical framework for researchers. The principles, protocols, and safety considerations detailed herein are directly applicable to the synthesis and study of the target molecule.

The diaryl ketone motif, exemplified by the benzophenone core, is a privileged structure in drug discovery.[1][2] Its prevalence in natural products with diverse biological activities has inspired the synthesis and evaluation of a vast library of derivatives.[1] The structural rigidity of the benzophenone scaffold, combined with the tunable electronic and steric properties afforded by substitution on its phenyl rings, makes it an ideal platform for designing targeted therapeutic agents.[3] Benzophenone derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of a representative chlorinated and methoxylated benzophenone derivative, offering insights for researchers in drug development.

Compound Profile: 3,4-Dichloro-4'-methoxybenzophenone

A thorough understanding of the physicochemical properties of a target compound is fundamental to its development. The following table summarizes the key identifiers and properties for our representative molecule, 3,4-Dichloro-4'-methoxybenzophenone.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | SpectraBase |

| Molecular Weight | 281.14 g/mol | SpectraBase |

| Exact Mass | 280.005785 g/mol | SpectraBase |

| InChI | InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | SpectraBase |

| InChIKey | JFXBDLZCKLTJRY-UHFFFAOYSA-N | SpectraBase |

| SMILES | C=1C(=CC=C(C1)OC)C(C=1C=CC(=C(C1)Cl)Cl)=O | SpectraBase |

Synthesis and Mechanism: Friedel-Crafts Acylation

The most reliable and widely used method for synthesizing aromatic ketones like 3,4-Dichloro-4'-methoxybenzophenone is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]

Causality of Experimental Choices

The choice of reactants and conditions is critical for a successful Friedel-Crafts acylation. Anisole (methoxybenzene) is chosen as one of the aromatic precursors due to the electron-donating nature of the methoxy group, which activates the ring towards electrophilic attack. The 3,4-dichlorobenzoyl chloride serves as the acylating agent. The dichlorinated ring is deactivated, making it less likely to undergo self-acylation. Aluminum chloride is the catalyst of choice as it efficiently generates the highly electrophilic acylium ion.[8]

Reaction Mechanism

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. The aromatic ring of the anisole attacks the acylium ion, forming a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product.[7][8]

Experimental Protocol: Synthesis of 3,4-Dichloro-4'-methoxybenzophenone

Materials:

-

Anisole

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

In a fume hood, dissolve anisole (1.0 equivalent) and 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.[9][10]

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the aluminum chloride complex.[9]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Workflow for the Friedel-Crafts synthesis of 3,4-Dichloro-4'-methoxybenzophenone.

Spectroscopic Characterization

Unequivocal structural elucidation and purity assessment are critical in drug development. A combination of spectroscopic techniques is employed for this purpose.[11]

Expected Spectroscopic Data

The following tables summarize the expected spectral data for 3,4-Dichloro-4'-methoxybenzophenone, based on known data for similar structures.[11][12]

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1650-1670 | Strong | C=O (Ketone) Stretch |

| ~1590-1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250-1260 | Strong | Asymmetric C-O-C Stretch |

| ~800-850 | Strong | C-Cl Stretch |

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | H-2', H-6' (ortho to C=O) |

| ~7.60 - 7.70 | m | 3H | Protons on dichlorinated ring |

| ~6.95 | d | 2H | H-3', H-5' (ortho to -OCH₃) |

| ~3.90 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~194.0 | C=O (Ketone) |

| ~163.5 | C-4' (ipso, attached to -OCH₃) |

| ~138.0 - 128.0 | Aromatic carbons |

| ~114.0 | C-3', C-5' |

| ~55.5 | -OCH₃ |

Mass Spectrometry (Electron Impact - EI)

| m/z | Interpretation |

| 280/282/284 | M⁺, M⁺+2, M⁺+4 (isotopic pattern for 2 Cl) |

| 135 | [CH₃OC₆H₄CO]⁺ fragment |

| 107 | [CH₃OC₆H₄]⁺ fragment |

| 77 | [C₆H₅]⁺ fragment |

Analytical Workflow

Caption: A logical workflow for the structural characterization and purity assessment of the synthesized compound.

Advanced Analytical Methodologies

For quantitative analysis, especially in biological matrices, more sensitive techniques are required. Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful method for detecting and quantifying benzophenone derivatives at low concentrations.[13][14]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for accurate quantification. Solid-phase extraction (SPE) is commonly used to extract and pre-concentrate benzophenones from complex matrices.[15][16]

Protocol: SPE for Water-Based Samples

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte with a suitable organic solvent, such as methanol or acetonitrile.[15]

-

Evaporate the eluent to dryness and reconstitute in the mobile phase for UHPLC-MS/MS analysis.

Safety, Handling, and Storage of Chlorinated Aromatic Ketones

Chlorinated aromatic compounds require stringent safety protocols due to their potential toxicity.[17][18] Overexposure can lead to various health effects, including skin irritation and damage to internal organs.[18][19]

Personal Protective Equipment (PPE)

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[18]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Skin and Body Protection: A lab coat, fully buttoned, is required. For larger quantities, a chemical-resistant apron is recommended.[17]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[17]

Storage and Disposal

-

Storage: Store in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials.[17][20][21] Carbon steel or stainless steel containers are generally suitable.[20][21]

-

Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[17]

Safe Handling Workflow

Caption: A systematic workflow for the safe handling of chlorinated aromatic compounds in a laboratory setting.[17]

Potential Applications in Drug Development

The structural features of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone—a chlorinated ring, a methoxylated ring, and additional methyl groups—offer multiple points for derivatization and interaction with biological targets. The benzophenone scaffold itself is a known pharmacophore. For instance, derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes and p38α mitogen-activated protein kinase (MAPK), both of which are key targets in anti-inflammatory drug discovery.[3] The design of new benzophenone derivatives continues to be a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles.[4][22]

References

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]

- 15. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ecolink.com [ecolink.com]

- 19. oxychem.com [oxychem.com]

- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 22. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, the physicochemical properties of a new chemical entity (NCE) are fundamental to its journey from the laboratory to clinical application. Among these properties, solubility is a critical parameter that dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][2][3] This technical guide provides a comprehensive exploration of the solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted benzophenone of interest in medicinal chemistry.

Benzophenone derivatives are a class of compounds with a wide range of biological activities and are often investigated as potential therapeutic agents.[4][5] Understanding the solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone in various organic solvents is paramount for its synthesis, purification, and formulation into suitable dosage forms. This guide will delve into the theoretical considerations governing its solubility, present a robust experimental protocol for its determination, and provide illustrative data to guide researchers in their endeavors.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the molecular structure of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone provides valuable insights into its expected solubility profile.

-

Core Structure: The molecule possesses a benzophenone core, which consists of two phenyl rings attached to a carbonyl group. This diarylketone structure is predominantly nonpolar and hydrophobic.

-

Substituents and their Influence:

-

Dichlorination: The two chlorine atoms on one of the phenyl rings increase the molecular weight and introduce some polarity, but their overall contribution to increasing solubility in polar solvents is limited.

-

Dimethylation: The two methyl groups on the other phenyl ring are nonpolar and will tend to decrease solubility in polar solvents.

-

Methoxy Group: The methoxy group introduces a polar ether linkage and can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.

-

-

Overall Polarity: The combination of a large nonpolar surface area from the phenyl rings and methyl groups, coupled with the polar carbonyl, chloro, and methoxy functionalities, suggests that 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is a poorly water-soluble compound. It is expected to exhibit better solubility in organic solvents, with a preference for those that can accommodate both its nonpolar and moderately polar features.

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene), due to the similar nonpolar characteristics.

-

Moderate to High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide) that can interact with the polar functional groups.

-

Lower Solubility: In polar protic solvents (e.g., methanol, ethanol), where the solvent's strong hydrogen bonding network may be disrupted by the large nonpolar scaffold of the molecule.

-

Very Low Solubility: In highly polar solvents like water and nonpolar aliphatic hydrocarbons (e.g., hexane).

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a detailed, step-by-step methodology for determining the solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Materials and Equipment:

-

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone to a series of scintillation vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

Calculate the concentration of the compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

3. Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Illustrative Solubility Data

As specific experimental data for 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is not publicly available, the following table presents illustrative solubility values based on the theoretical considerations discussed earlier. These values are intended to serve as a practical guide for solvent selection and should be confirmed by experimental determination.

| Solvent Class | Solvent | Expected Solubility at 25 °C (mg/mL) | Rationale |

| Nonpolar | Toluene | > 100 | "Like dissolves like"; the aromatic nature of toluene is compatible with the benzophenone core. |

| Hexane | < 1 | The large, rigid structure of the compound is not well-solvated by the flexible aliphatic chains of hexane. | |

| Polar Aprotic | Dichloromethane (DCM) | > 150 | Excellent solvent for many organic compounds, capable of solvating both polar and nonpolar regions. |

| Acetone | 50 - 100 | The polar carbonyl group of acetone interacts well with the polar functionalities of the solute. | |

| Ethyl Acetate | 50 - 100 | A good balance of polarity to dissolve the compound effectively. | |

| Dimethylformamide (DMF) | > 100 | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Polar Protic | Methanol | 10 - 20 | The hydrogen bonding network of methanol is disrupted by the large nonpolar part of the solute. |

| Ethanol | 15 - 25 | Slightly better solubility than methanol due to its longer alkyl chain. | |

| Water | < 0.01 | The compound is highly hydrophobic and practically insoluble in water. |

Conclusion

The solubility of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone is a critical parameter that influences its utility in drug discovery and development. While this guide provides a theoretical framework for understanding its solubility based on its molecular structure, it is imperative that these predictions are substantiated by robust experimental data. The detailed shake-flask protocol and illustrative data presented herein offer a comprehensive resource for researchers to approach the solubility determination of this compound and other novel benzophenone derivatives. A thorough understanding of solubility will undoubtedly pave the way for successful formulation and the advancement of promising therapeutic candidates.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Avdeef, A. (2007). The rise of pKa and solubility profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 533-553.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. International Journal of Pharmaceutics, 543(1-2), 194-201.

- Yalkowsky, S. H., & He, Y. (2003).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.

- Glomme, A., & März, J. (2005). High-throughput solubility measurement in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 8(8), 697-708.

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate structure-property relationships. Current Drug Metabolism, 9(9), 869-878.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

The core of this guide is not merely to list predicted values but to explain the scientific rationale behind them. By deconstructing the molecule into its constituent parts—a 3,4-dichlorophenyl ring, a 3,5-dimethyl-4-methoxyphenyl ring, and a central carbonyl bridge—we can logically deduce its spectral fingerprint. This approach demonstrates the power of predictive analysis in modern analytical chemistry.

Part 1: Foundational Principles and Methodologies

A robust analytical workflow is self-validating. The predictions herein are based on standard, high-resolution spectroscopic techniques. The following sections outline the established methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass Spectrometry (EI-MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the cornerstone of molecular structure determination. The protocols for acquiring high-quality ¹H and ¹³C NMR spectra are well-established.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent can slightly influence chemical shifts due to solute-solvent interactions.[1][2][3][4]

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Filtration : To ensure magnetic field homogeneity, filter the solution through a pipette plugged with glass wool into a clean, 5 mm NMR tube to remove any particulate matter.[6]

-

Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in aromatic systems.

The following diagram illustrates the workflow for obtaining and interpreting NMR data, a process that moves from sample preparation to the final structural assignment based on chemical shifts, integration, and coupling constants.

Sources

The Biological Activity of Halogenated Benzophenones: A Technical Guide for Researchers

Introduction: The Versatile Scaffold of Benzophenone and the Influence of Halogenation

Benzophenones are a class of aromatic ketones that serve as a foundational scaffold in medicinal chemistry and materials science.[1][2] Their inherent photochemical properties have led to their widespread use as UV filters in sunscreens and stabilizers in plastics.[3] Beyond these applications, the benzophenone motif is present in numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4]

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzophenone core can significantly modulate its physicochemical properties and biological activity. Halogenation can enhance metabolic stability, lipophilicity, and the ability to form specific interactions with biological targets, thereby potentiating therapeutic efficacy or altering toxicological profiles.[5][6] This technical guide provides an in-depth exploration of the biological activities of halogenated benzophenones, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important class of compounds.

Endocrine Disrupting Activities: A Double-Edged Sword

A significant area of research into halogenated benzophenones has focused on their endocrine-disrupting potential, particularly their ability to interact with nuclear hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR).[7][8] This activity is highly dependent on the specific halogenation and hydroxylation patterns of the benzophenone molecule.

Estrogenic and Antiandrogenic Effects

Several studies have demonstrated that hydroxylated and halogenated benzophenones can exhibit both estrogenic (agonistic) and antiandrogenic (antagonistic) activities.[7][9] For instance, certain hydroxylated benzophenones have been shown to induce the proliferation of estrogen receptor-positive breast cancer cells and activate the transcription of estrogen-responsive genes.[10] The position of hydroxyl groups is critical, with a 4-hydroxyl group on a phenyl ring often being essential for significant hormonal activity.[7][9]

The introduction of chlorine, for example, can enhance the antiandrogenic activity of benzophenone derivatives.[8] Chlorinated byproducts of benzophenone-1 (BP-1) have been shown to exhibit significantly higher antiandrogenic activity than the parent compound.[8] Molecular modeling studies suggest that increased hydrophobic interactions are a primary driver for the enhanced binding affinities of these chlorinated products to the androgen receptor ligand-binding domain.[8]

Mechanism of Endocrine Disruption: Receptor Interaction and Signaling

The endocrine-disrupting effects of halogenated benzophenones are primarily mediated through their direct interaction with the ligand-binding pockets of the estrogen and androgen receptors. This binding can either mimic the natural hormone, leading to an agonistic effect, or block the natural hormone from binding, resulting in an antagonistic effect.

Estrogen Receptor Signaling Pathway

Upon binding of an estrogenic compound, the estrogen receptor (ER) undergoes a conformational change, dimerizes, and translocates to the nucleus.[11][12] In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.[11] This signaling cascade ultimately results in various physiological responses, including cell proliferation and differentiation.[12]

Anti-inflammatory and Cytotoxic Activities: Therapeutic Potential

Halogenated benzophenones have also been investigated for their potential as anti-inflammatory and cytotoxic agents, showing promise in the context of cancer therapy and other inflammatory diseases. [1]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of some halogenated benzophenones are attributed to their ability to inhibit key pro-inflammatory mediators. For example, certain derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [1]The presence of chloro and methyl substituents at the para position of the benzoyl rings has been associated with potent anti-inflammatory activity. [1]

Cytotoxic Effects and Anticancer Potential

The cytotoxic activity of halogenated benzophenones has been evaluated against various cancer cell lines. [4]For instance, halogenated phenoxychalcones, which incorporate a benzophenone-like structure, have demonstrated significant cytotoxic activity against breast cancer cells (MCF-7). Structure-activity relationship (SAR) studies have revealed that the type and position of halogen substituents are critical for cytotoxicity. Compounds with fluoro and chloro groups at the para position of the benzoyl ring have shown significant antiproliferative and cytotoxic properties. [1] The proposed mechanisms for the cytotoxic effects of these compounds include the induction of reactive oxygen species (ROS), leading to apoptosis, and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p38 mitogen-activated protein kinase (MAPK) pathway.

Enzyme Inhibition: A Promising Avenue for Drug Discovery

The benzophenone scaffold is a versatile template for the design of enzyme inhibitors. [13][14]Halogenation can further enhance the inhibitory potency and selectivity of these compounds.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. [7]Overproduction of uric acid can lead to hyperuricemia and gout. Several hydroxylated benzophenones have been identified as inhibitors of XO. [13]The inhibitory activity is influenced by the number and position of hydroxyl groups.

Other Enzyme Targets

Halogenated benzophenones have been explored as inhibitors for a variety of other enzymes. For example, fluorinated benzophenone derivatives have been synthesized and investigated as multipotent agents for Alzheimer's disease, targeting β-secretase (BACE-1) and acetylcholinesterase (AChE). [1]

Toxicological and Environmental Considerations

While halogenated benzophenones hold therapeutic promise, it is crucial to consider their toxicological profiles and environmental impact. Some benzophenone derivatives are known to be phototoxic, meaning they can induce adverse reactions upon exposure to light. [15]Furthermore, the widespread use of benzophenones in consumer products has led to their detection in the environment, raising concerns about their effects on aquatic ecosystems. For instance, benzophenone-3 (oxybenzone) has been linked to coral bleaching and endocrine disruption in fish.

The metabolic fate of halogenated benzophenones is also a key consideration. Biotransformation can lead to the formation of reactive metabolites, such as epoxides, phenols, and benzoquinones, which may contribute to hepatotoxicity and nephrotoxicity.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of halogenated benzophenones requires a suite of well-established in vitro assays. The following are detailed protocols for key experiments.

General Experimental Workflow

A typical workflow for assessing the biological activity of novel halogenated benzophenones involves a tiered approach, starting with preliminary screening for a specific activity, followed by dose-response studies and mechanistic investigations.

Protocol 1: Estrogen/Androgen Receptor Reporter Gene Assay

This assay is used to determine the estrogenic or antiandrogenic activity of a compound by measuring the activation or inhibition of a reporter gene (e.g., luciferase) under the control of hormone response elements. [10] Materials:

-

Human cell line stably transfected with the estrogen or androgen receptor and a corresponding reporter plasmid (e.g., MCF-7 for ER, PC-3 for AR).

-

Cell culture medium and supplements (e.g., DMEM, fetal bovine serum).

-

Test compounds (halogenated benzophenones) and control compounds (e.g., 17β-estradiol for ER agonism, tamoxifen for ER antagonism, dihydrotestosterone for AR agonism, bicalutamide for AR antagonism).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and controls. For antagonist assays, co-treat with a fixed concentration of the respective agonist.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Luminescence Measurement: Measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa).

-

Cell culture medium and supplements.

-

Test compounds (halogenated benzophenones).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine. [7] Materials:

-

Xanthine oxidase enzyme.

-

Xanthine solution (substrate).

-

Phosphate buffer (pH 7.5).

-

Test compounds (halogenated benzophenones) and a positive control (e.g., allopurinol).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer.

Procedure:

-

Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a set period to determine the rate of uric acid formation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited enzyme activity. Determine the IC50 value from the dose-response curve.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected halogenated benzophenones.

| Compound | Biological Activity | Assay | IC50/EC50 | Reference |

| 2,4,4'-trichlorobenzophenone | Anti-inflammatory | TNF-α inhibition | - | [1] |

| 4-chloro-4'-hydroxybenzophenone | Cytotoxic | MTT assay (DLA cells) | - | [1] |

| Monochlorinated BP-1 | Antiandrogenic | Yeast two-hybrid | 6.13 µM | [8] |

| Dichlorinated BP-1 | Antiandrogenic | Yeast two-hybrid | 9.30 µM | [8] |

| 2,2',4,4'-tetrahydroxybenzophenone | Xanthine Oxidase Inhibition | Spectrophotometric | 47.59 µM | [13] |

| Fluorinated benzophenone derivative | BACE-1 Inhibition | FRET assay | 2.32 µM | [1] |

Conclusion and Future Perspectives

Halogenated benzophenones represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their ability to interact with key biological targets, including nuclear receptors and enzymes, underscores their potential in drug discovery. The strategic incorporation of halogens provides a powerful tool to fine-tune the pharmacological properties of the benzophenone scaffold.

Future research in this area should focus on the systematic exploration of structure-activity relationships, particularly concerning the influence of different halogens and their positions on the benzophenone core. A deeper understanding of the metabolic pathways and toxicological profiles of these compounds is also essential for the development of safe and effective therapeutic agents. The continued application of the robust experimental protocols outlined in this guide will be instrumental in advancing our knowledge of halogenated benzophenones and unlocking their full therapeutic potential.

References

- Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing. (2023).

- Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(11), 8967-8989.

- Zhan, T., Cui, S., Liu, X., Zhang, C., Huang, Y. M., & Zhuang, S. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Environmental Science & Technology, 55(9), 6049-6059.

- Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Damiva. (2024). Benzophenone: The UV Filter That May Harm More Than Help. Damiva Diaries.

- Da, Y., et al. (2013). Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis. PloS one, 8(4), e60567.

- Zhan, T., et al. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Environmental Science & Technology, 55(9), 6049-6059.

- Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments.

- Nakagawa, Y., & Tayama, K. (2002). Estrogenic and anti-androgenic activities of benzophenones in human estrogen and androgen receptor mediated mammalian reporter gene assays. Journal of Health Science, 48(6), 503-510.

- Creative Diagnostics. (n.d.).

- Hayashi, S., et al. (2004). Formation of estrogenic products from benzophenone after exposure to sunlight. Toxicology letters, 152(1), 27-34.

- Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1284-1297.

- Owen, P. L., & Johns, T. (1999). Xanthine oxidase inhibitory activity of northeastern North American plant remedies used for gout. Journal of ethnopharmacology, 64(2), 149-160.

- HBM4EU. (2022). Substance report: Benzophenones.

- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI.

- Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds. (2020). Toxicological Sciences.

- Schoonbrood, T. H., et al. (1997). Photosensitizing properties of compounds related to benzophenone. Photochemistry and photobiology, 66(5), 633-639.

- Agudo-Vicente, M., et al. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies.

- Minnesota Department of Health. (2023). Benzophenone Toxicological Summary.

- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2018). Analytical Methods.

- G. Butler, A. (2016).

- Benzophenone. (n.d.). In Wikipedia.

- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(25), 17897-17904.

- van den Berg, M., et al. (1994). Biotransformation and toxicity of halogenated benzenes. Toxicology in Vitro, 8(4), 603-608.

- G. Butler, A. (2016).

- Kurunthachalam, S. (2023). Perspective on halogenated organic compounds. Journal of the Endocrine Society, 7(12), bvad139.

- National Toxicology Program. (2006). Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (533), 1-256.

- A simultaneous detection method of benzophenone and its analogues. (2005).

- A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions. (n.d.). Benchchem.

- Chang, W. S., et al. (1997). Benzophenones as xanthine oxidase inhibitors. Anticancer research, 17(5A), 3579-3583.

- Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). Foods.

- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.

- Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2021). Environmental Science: Processes & Impacts.

- Wnuk, A., et al. (2018). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Postepy higieny i medycyny doswiadczalnej, 72, 774-781.

- Thayer, A. M. (2006). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. CH&EN.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.

- Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases. (2024).

- Benzophenone – Knowledge and References. (n.d.). Taylor & Francis.

- Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Photoallergy to benzophenone. (1983).

- Photosensitizing drugs containing the benzophenone chromophore. (1998). Journal of Photochemistry and Photobiology B: Biology.

- The presence of benzophenone in sunscreens and cosmetics containing the organic UV filter octocrylene: A laboratory study. (2021).

- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2023). Environmental Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. clyte.tech [clyte.tech]

- 6. Androgen receptor - Wikipedia [en.wikipedia.org]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijcrt.org [ijcrt.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

A Hypothetical Framework for a Novel Benzophenone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 3,4-dichloro-3',5'-dimethyl-4'-methoxybenzophenone. In the absence of direct empirical data for this specific molecule, this document establishes a robust, evidence-based hypothetical framework. This framework is derived from a comprehensive analysis of the structure-activity relationships (SAR) of the broader benzophenone class of compounds. Benzophenones are a ubiquitous scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] By dissecting the structural components of the target molecule—the dichlorinated phenyl ring, the dimethylated and methoxylated phenyl ring, and the core benzophenone framework—we can infer potential biological targets and signaling pathway interactions. This guide culminates in a detailed, multi-stage experimental protocol designed to systematically investigate and validate the proposed mechanism of action, providing a clear roadmap for future research and development.

Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery

The benzophenone core, consisting of two phenyl rings linked by a ketone, is a prominent structural motif in both natural and synthetic bioactive molecules.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, leading to their investigation for a variety of therapeutic applications.[3] The biological effects of benzophenone derivatives are often dictated by the nature and position of substituents on the phenyl rings.[4] These modifications can profoundly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for biological targets.

Key biological activities associated with the benzophenone scaffold include:

-

Anticancer: Many benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines.[3][5] Mechanisms include the inhibition of tubulin polymerization and cell cycle arrest.[6]

-

Anti-inflammatory: Substituted benzophenones have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][8][9]

-

Antimicrobial and Antiviral: The benzophenone scaffold is also found in compounds with activity against a range of pathogens.[1][3]

The subject of this guide, 3,4-dichloro-3',5'-dimethyl-4'-methoxybenzophenone, is a novel derivative whose biological activity and mechanism of action have not yet been elucidated. This document aims to bridge this knowledge gap by proposing a testable mechanistic hypothesis based on established SAR principles for this chemical class.

Structural Analysis and Mechanistic Hypothesis

The structure of 3,4-dichloro-3',5'-dimethyl-4'-methoxybenzophenone suggests several potential avenues for biological activity.

-

Dichlorinated Phenyl Ring: The presence of two chlorine atoms on one of the phenyl rings is a notable feature. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds. For instance, benzophenones with chloro substituents have shown effective anti-inflammatory activity.[1]

-

Dimethylated and Methoxylated Phenyl Ring: The other phenyl ring possesses two methyl groups and a methoxy group. Methyl groups can influence the compound's lipophilicity and steric interactions with target proteins. The methoxy group is a common feature in many natural products with significant biological activity, including some with anticancer properties.[2]

-

Benzophenone Core: The diaryl ketone core provides a rigid scaffold that can orient the substituted phenyl rings for optimal interaction with a biological target. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme-ligand complexes.[10]

Based on these structural features and the known biological activities of related compounds, we hypothesize that 3,4-dichloro-3',5'-dimethyl-4'-methoxybenzophenone is likely to exhibit either anticancer or anti-inflammatory activity, or a combination of both.

Putative Anticancer Mechanism of Action

Several benzophenone derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division.[6] Specifically, they have been shown to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[6]

Another potential anticancer mechanism for benzophenone derivatives involves the modulation of key signaling pathways that regulate cell proliferation and survival, such as the MEK/ERK pathway.

Putative Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of benzophenones are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.[7][11] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. Additionally, some benzophenones can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting signaling pathways such as the p38 MAP kinase pathway.[10]

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 3,4-dichloro-3',5'-dimethyl-4'-methoxybenzophenone, a multi-phased experimental approach is proposed. This workflow is designed to first identify the primary biological activity and then to dissect the underlying molecular mechanisms.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones

This guide provides a comprehensive exploration of the photochemical applications of substituted benzophenones, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their photoactivity and explore how structural modifications can be strategically employed to fine-tune their properties for a range of applications, from polymer science to intricate organic synthesis.

The Photochemical Engine: Understanding the Benzophenone Core

The remarkable utility of benzophenone and its derivatives in photochemistry stems from a unique combination of electronic structure and photophysical properties. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). What makes benzophenone special is its exceptionally efficient intersystem crossing (ISC) to the triplet state (T₁)[1][2][3]. This process, occurring with a quantum yield approaching unity, is the cornerstone of its photochemical reactivity[2][4].

The lowest excited triplet state of benzophenone is typically of n,π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group[1][5]. This n,π* triplet state behaves like a diradical, with an electrophilic oxygen atom and a radical character on the carbonyl carbon. This reactivity is central to its function in many applications.

The Jablonski Diagram: A Visual Guide to Benzophenone's Photophysics

The photophysical processes of benzophenone can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the key photophysical processes of benzophenone.

The Power of Substitution: Tailoring Photochemical Properties

The true versatility of benzophenones lies in the ability to modify their photochemical behavior through the introduction of substituents on the aromatic rings. These modifications can influence:

-

Absorption Characteristics: Substituents can shift the maximum absorption wavelength (λmax) and increase the molar extinction coefficient (ε), allowing for the use of different light sources and enhancing light absorption efficiency[6][7].

-

Nature of the Lowest Triplet State: Electron-donating groups (e.g., -NH₂, -OR) can lower the energy of the π,π* triplet state relative to the n,π* triplet state. In polar solvents, this can even lead to a reversal, where the π,π* state becomes the lowest triplet state, altering the molecule's reactivity[5].

-

Triplet State Lifetime and Reactivity: Substituents can affect the lifetime of the triplet state and its reactivity in hydrogen abstraction or energy transfer processes[8][9][10].

The following table summarizes the effect of various substituents on the key photophysical properties of benzophenone derivatives.

| Substituent | Solvent | Triplet Quantum Yield (ΦT) | λmax of T₁-Tₙ Absorption (nm) | Triplet Lifetime (τT) (μs) |

| -H (Benzophenone) | Benzene | ~1.0 | 535 | 4.1 |

| 4-Methyl | Benzene | ~1.0 | 540 | 6.2 |

| 4-Methoxy | Benzene | ~1.0 | 448 | - |

| 4-Chloro | Benzene | ~1.0 | 453 | 2.5 |

| 4-Bromo | Benzene | ~1.0 | 455 | 1.1 |

| 4,4'-dimethoxy | Benzene | - | 470 | - |

| 4,4'-bis(diethylamino) | - | High | ~380 | - |

Applications in Photopolymerization: The Role of Photoinitiators

Substituted benzophenones are widely employed as Type II photoinitiators in free-radical photopolymerization, a process with vast industrial applications including UV curing of coatings, inks, and adhesives[6][12][13][14].

In this role, the excited triplet benzophenone does not directly generate initiating radicals. Instead, it undergoes an intermolecular hydrogen abstraction from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The latter is the primary species that initiates the polymerization of monomers like acrylates[6][15][16].

Mechanism of Type II Photoinitiation

The overall process can be visualized as a two-step radical generation process followed by polymerization.

Caption: Workflow of Type II photoinitiation using a benzophenone derivative.

Experimental Protocol: Photopolymerization of an Acrylate Monomer

This protocol outlines a typical procedure for evaluating the efficiency of a substituted benzophenone as a photoinitiator.

Materials:

-

Substituted benzophenone photoinitiator

-

Co-initiator (e.g., N-methyldiethanolamine)

-

Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

-

UV light source (e.g., mercury lamp with appropriate filters or a UV LED)

-

Photo-Differential Scanning Calorimeter (Photo-DSC) or Real-Time FTIR

Procedure:

-

Formulation Preparation: Prepare a liquid formulation by mixing the substituted benzophenone (e.g., 1 wt%), the co-initiator (e.g., 2 wt%), and the acrylate monomer (e.g., 97 wt%). Ensure thorough mixing to achieve a homogeneous solution.

-

Sample Preparation for Analysis: Place a small, known amount of the formulation into the sample pan of the Photo-DSC or between two salt plates for RT-FTIR analysis.

-

Photopolymerization Monitoring: Irradiate the sample with the UV light source at a controlled intensity.

-

Photo-DSC: Monitor the heat flow as a function of time. The exotherm corresponds to the polymerization reaction. The rate of polymerization and the final conversion can be calculated from the heat flow data.

-

RT-FTIR: Monitor the decrease in the intensity of the acrylate C=C bond absorption peak (around 1635 cm⁻¹) over time. This allows for the direct measurement of the conversion of the monomer to the polymer.

-

-

Data Analysis: Compare the polymerization rate and final monomer conversion for different substituted benzophenones to evaluate their relative efficiencies as photoinitiators[15][16].

Applications in Organic Synthesis: A Versatile Photosensitizer

The triplet state of substituted benzophenones can act as a powerful photocatalyst or photosensitizer in a variety of organic transformations[17][18][19]. The excited benzophenone can transfer its triplet energy to another molecule, which then undergoes a chemical reaction. This process, known as triplet-triplet energy transfer , allows for reactions to be initiated with lower energy light than would be required for direct excitation of the reactant.

The Paternò–Büchi Reaction: [2+2] Cycloaddition

A classic example of a benzophenone-sensitized reaction is the Paternò–Büchi reaction, a [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. The triplet benzophenone transfers its energy to the alkene, which then undergoes the cycloaddition with a ground-state carbonyl compound.

Photocatalytic Synthesis of Cubane Derivatives

A notable application is the use of benzophenone as a photosensitizer in the synthesis of cubane derivatives[17][18][19]. The intramolecular [2+2] photochemical cycloaddition of a suitable diene precursor is efficiently promoted by triplet benzophenone, enabling the use of lower energy light compared to the traditional direct photochemical process[17][18][19].

Caption: General mechanism of benzophenone-sensitized organic synthesis.

Photocleavable Protecting Groups: Light-Induced Deprotection

Benzophenone derivatives can also be designed as photocleavable protecting groups for various functional groups, such as alcohols, amines, and carboxylic acids. Upon irradiation with UV light, the benzophenone chromophore absorbs energy and initiates a chemical reaction that leads to the cleavage of the protecting group, releasing the deprotected molecule. This strategy offers spatial and temporal control over deprotection, which is highly valuable in fields like peptide synthesis and materials science.

Advanced Spectroscopic Techniques for Characterization

The study of the transient species involved in benzophenone photochemistry, such as the excited singlet and triplet states and ketyl radicals, relies on advanced spectroscopic techniques. Transient absorption spectroscopy , with nanosecond to femtosecond time resolution, is a powerful tool to directly observe these short-lived intermediates and elucidate the reaction mechanisms[1][8][20][21].

Conclusion and Future Outlook

Substituted benzophenones represent a remarkably versatile class of compounds in photochemistry. Their robust photophysical properties, coupled with the tunability afforded by synthetic modification, have led to their widespread use as photoinitiators, photosensitizers, and photocleavable protecting groups. As the demand for more efficient and sustainable chemical processes grows, the rational design of novel benzophenone derivatives with tailored photochemical properties will undoubtedly continue to be a vibrant area of research, with potential applications in areas such as 3D printing, advanced materials, and photodynamic therapy.

References

-

Prentice, C., et al. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 21(16). [Link]

-

Nagarajan, R., & Fessenden, R. W. (Year). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. [Link]

-

Khan, I., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 180120. [Link]

-

(2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]

-

Lin, J., et al. (2018). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Molecules, 23(11), 2886. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

-

Li, M., et al. (2021). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Physical Chemistry Chemical Physics, 23(3), 1968-1975. [Link]

-

Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(3), 1266-1277. [Link]

-

Improta, R., & Barone, V. (2015). Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level. The Journal of Physical Chemistry Letters, 6(4), 613–617. [Link]

-

Churio, M. S., & Grela, M. A. (2001). Photochemistry of Benzophenone in 2-Propanol: An Easy Experiment for Undergraduate Physical Chemistry Courses. Journal of Chemical Education, 78(1), 81. [Link]

-

Sen, D., et al. (2001). Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone. The Journal of Physical Chemistry A, 105(33), 7833–7843. [Link]

-

Cadet, J., et al. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research, 45(9), 1547–1555. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

-

Schmidt, J., et al. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. Chemical Science, 14(42), 11651-11657. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Semantic Scholar. [Link]

-

Lhiaubet-Vallet, V., & Miranda, M. A. (2004). Photosensitizing drugs containing the benzophenone chromophore. Photochemistry and Photobiology, 79(1), 1-13. [Link]

-

Drozd, M., et al. (2021). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Advances, 11(9), 095111. [Link]

-

Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. [Link]

-

Cismaş, C., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Revue Roumaine de Chimie, 45(3), 231-236. [Link]

-

Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-23. [Link]

-

(2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

-

Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Research Journal of Applied Sciences, Engineering and Technology, 13(1), 1-10. [Link]

-

Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. [Link]

-

Pietrzak, M., Malinowska, K., & Wrzyszczynski, A. (2012). Substituted Benzophenones as Photoinitiators. Journal of Macromolecular Science, Part A, 49(7), 599-602. [Link]

-

Prentice, C., et al. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]

-

Kawai, K., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(10), 1039-1044. [Link]

-

Zhang, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers, 12(6), 1429. [Link]

-

Kawai, K., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences. [Link]

-

Cardoso, M. B., et al. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. Chemical Communications, 59(40), 5949-5952. [Link]

-

The Role of Benzophenone in UV Curing and Photoinitiator Applications. LinkedIn. [Link]

-

(2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]

-

(n.d.). 2 Benzophenone. Scribd. [Link]

-

(n.d.). Photochemical preparation of benzopinacol. University of Missouri–St. Louis. [Link]

-

Adams, D. J., et al. (2015). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Macro Letters, 4(9), 988–991. [Link]

-

Wang, L. (2018). Synthesis And Photo Polymerization Properties Of Benzophenone Photoinitiator. Global Thesis. [Link]

-

Aloïse, S., et al. (2008). The benzophenone S1(n,pi) --> T1(n,pi) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution. The Journal of Physical Chemistry A, 112(1), 224–231. [Link]

- Tsubomura, H., Yamamoto, N., & Tanaka, S. (n.d.).

-

Gualandi, A., et al. (2020). Photochemical reactions of benzophenone derivatives under microfluidic conditions. Journal of Flow Chemistry, 10(1), 167-176. [Link]

-

Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 112(1), 224-231. [Link]

-

Kayal, S., & Barak, A. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(7), 1569–1574. [Link]

-

Giovanelli, R., et al. (2021). Photocatalytic synthesis of benzophenones and alkynyl ketones. ResearchGate. [Link]

-

Sharma, P., & Kumar, A. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]

Sources

- 1. edinst.com [edinst.com]

- 2. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The benzophenone S1(n,pi*) --> T1(n,pi*) states intersystem crossing reinvestigated by ultrafast absorption spectroscopy and multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. globethesis.com [globethesis.com]

- 15. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]

- 20. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 21. Transient absorption spectra of benzophenone studied by the flash excitation | CoLab [colab.ws]

Methodological & Application

Synthesis of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone via Friedel-Crafts Acylation: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science. The described method utilizes the robust and versatile Friedel-Crafts acylation reaction. This application note delves into the mechanistic underpinnings of the synthesis, provides a meticulously detailed experimental protocol, and outlines the necessary safety precautions and purification strategies. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies to ensure a successful and reproducible synthesis.

Introduction and Scientific Context